molecular formula C10H16O4 B13199086 Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13199086
M. Wt: 200.23 g/mol
InChI Key: OBTSJCGTNLUJHB-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 It is known for its unique spirocyclic structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound has a similar spirocyclic structure but differs in its functional groups and reactivity.

    1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Another spirocyclic compound with different substituents, leading to distinct chemical properties.

Uniqueness

Methyl 2,5-dimethyl-1,6-dioxaspiro[25]octane-2-carboxylate is unique due to its specific ester functional group and the presence of two methyl groups on the spirocyclic ring

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-7-6-10(4-5-13-7)9(2,14-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

OBTSJCGTNLUJHB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCO1)C(O2)(C)C(=O)OC

Origin of Product

United States

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